molecular formula C21H21N3O3 B12174347 N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174347
M. Wt: 363.4 g/mol
InChI Key: VZJQEMYDQGXYGC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Functionalization of the Indole Ring: Introducing the 6-yl substituent on the indole ring using electrophilic aromatic substitution.

    Formation of the Pyrrolidine Ring: Constructing the pyrrolidine ring through cyclization reactions.

    Amide Bond Formation: Coupling the indole and pyrrolidine fragments through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
  • N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the indole and pyrrolidine rings, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-24-19(25)12-17(20(24)14-4-3-5-16(10-14)27-2)21(26)23-15-7-6-13-8-9-22-18(13)11-15/h3-11,17,20,22H,12H2,1-2H3,(H,23,26)

InChI Key

VZJQEMYDQGXYGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC(=CC=C4)OC

Origin of Product

United States

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